2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95%
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Overview
Description
2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% (2-ACPN) is a synthetic organic compound that is used in various scientific research applications. It is a derivative of isonicotinic acid, and it is used in the synthesis of various molecules, such as those found in biochemistry, pharmacology, and biotechnology. 2-ACPN is also used in the synthesis of drugs, and it has been used in the study of various biochemical and physiological processes.
Scientific Research Applications
2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of drugs and other molecules, as well as in the study of biochemical and physiological processes. It has been used in the study of gene expression, protein folding, and other cellular processes. It has also been used in the study of drug metabolism, drug transport, and drug-receptor interactions.
Mechanism of Action
2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has a number of mechanisms of action. It has been shown to be a reversible inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is involved in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of purines and pyrimidines. 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% also has been shown to inhibit the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine monophosphate, a precursor for DNA synthesis. In addition, 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has been shown to inhibit the enzyme thymidine kinase (TK), which is involved in the phosphorylation of thymidine.
Biochemical and Physiological Effects
2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the growth of various types of cancer cells, as well as to inhibit the growth of various types of bacteria. It has also been shown to inhibit the activity of enzymes involved in the synthesis of proteins and DNA, as well as the activity of enzymes involved in the metabolism of drugs. In addition, 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and other lipid molecules.
Advantages and Limitations for Lab Experiments
2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, and it is relatively easy to synthesize. This makes it an ideal compound for use in lab experiments. However, one limitation is that it is not as soluble in water as other compounds. This can make it difficult to use in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95%. One potential direction is the use of 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% in the development of new drugs. It could be used to synthesize new molecules that could be used in the treatment of various diseases. Another potential direction is the use of 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% in the study of gene expression and protein folding. It could be used to study the effects of various molecules on these processes. Finally, 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% could be used in the study of drug metabolism, drug transport, and drug-receptor interactions. This could lead to the development of new drugs and treatments for various diseases.
Synthesis Methods
2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% is synthesized through a multi-step reaction process. The first step is the conversion of isonicotinic acid to 2-chloro-3-carbamoyl-4-hydroxyphenyl isonicotinic acid (2-CHPIA). This is done by reacting isonicotinic acid with chloroacetic acid in the presence of a base. The second step is the conversion of 2-CHPIA to 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95%. This is done by reacting 2-CHPIA with an amine in the presence of a base. This reaction yields 2-Amino-5-(3-carbamoyl-4-chlorophenyl)isonicotinic acid, 95% in 95% purity.
properties
IUPAC Name |
2-amino-5-(3-carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-10-2-1-6(3-8(10)12(16)18)9-5-17-11(15)4-7(9)13(19)20/h1-5H,(H2,15,17)(H2,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKTXOCSJFITJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2C(=O)O)N)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688164 |
Source
|
Record name | 2-Amino-5-(3-carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-59-4 |
Source
|
Record name | 2-Amino-5-(3-carbamoyl-4-chlorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40688164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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